![molecular formula C25H26ClN5 B2921203 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 877647-84-2](/img/structure/B2921203.png)
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H26ClN5 and its molecular weight is 431.97. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
- Anticancer and Anti-5-lipoxygenase Agents : A study conducted by Rahmouni et al. (2016) involved synthesizing a series of pyrazolopyrimidine derivatives, including those similar to the compound , which were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. The study provided valuable insights into the structure-activity relationship of these compounds Rahmouni et al., 2016.
Antimicrobial Activities
- Antibacterial Activities : Bildirici et al. (2007) synthesized derivatives from a similar pyrazolo compound and evaluated their antibacterial activities against various Gram-positive and Gram-negative bacteria. This study highlighted the potential of such compounds in the development of new antibacterial agents Bildirici et al., 2007.
Chemical Properties and Synthesis
- Regioselective Synthesis : Research by Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, focusing on the regioselective synthesis aspects. This study is crucial for understanding the chemical properties and potential modifications of pyrazolo[1,5-a]pyrimidine derivatives Drev et al., 2014.
Receptor Antagonists
- Alpha 1-Adrenoceptor Antagonists : Elworthy et al. (1997) identified novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists, with a focus on the structural properties affecting the affinity to alpha 1-ARs. This research is significant in understanding the interaction of similar compounds with specific receptors Elworthy et al., 1997.
Binding Studies
- Binding Studies of BDZ Receptor : A study by Bruni et al. (1993) investigated the affinity of a series of 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines for the central benzodiazepine receptor, providing insights into the structure-affinity relationship Bruni et al., 1993.
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound “7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is the cyclic GMP-AMP synthase (cGAS) . cGAS is a crucial enzyme in the immune response pathway, responsible for the detection of cytosolic DNA and the initiation of an immune response.
Mode of Action
The compound interacts with cGAS by binding to its active site . This interaction can potentially inhibit the activity of cGAS, preventing it from synthesizing cyclic GMP-AMP (cGAMP), a secondary messenger that triggers the immune response.
Result of Action
The molecular and cellular effects of the compound’s action would primarily be the suppression of the immune response triggered by the cGAS-STING pathway . This could potentially be beneficial in conditions where this immune response is overactive or detrimental.
properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5/c1-18-16-23(30-14-12-29(13-15-30)17-20-6-4-3-5-7-20)31-25(27-18)24(19(2)28-31)21-8-10-22(26)11-9-21/h3-11,16H,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSGTXXMPABGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.